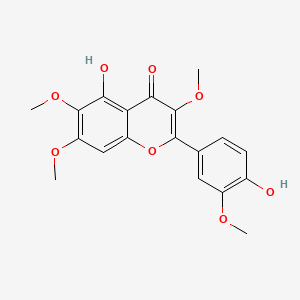

Chrysosplenetin

Description

This compound has been reported in Stylidocleome brachycarpa, Thulinella chrysantha, and other organisms with data available.

constituent of the root of Berneuxia thibetica Decne

antiviral from the leaves of Laggera pterodonta; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVTYGIYKCPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975707 | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-56-5, 69234-29-3 | |

| Record name | Chrysosplenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOSPLENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chrysosplenetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenetin, a polymethoxylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and bone-protective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its modulation of key cellular signaling pathways. Quantitative data is summarized for comparative analysis, and experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species. The primary and most commercially viable sources for its isolation are:

-

Laggera pterodonta (DC.) Benth.: A perennial herbaceous plant widely distributed in parts of Asia, it is a significant source of this compound.[1]

-

Artemisia annua L.: Also known as sweet wormwood, this plant is a well-known source of the antimalarial drug artemisinin. This compound is also present in this plant and can be isolated from industrial waste generated during artemisinin production.[2]

-

Chamomilla recutita (L.) Rauschert: Commonly known as German chamomile, this plant is another documented source of this compound.[3][4]

-

Berneuxia thibetica Decne.: The root of this plant has also been identified as a source of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies.

General Experimental Workflow

The general procedure for isolating this compound involves a multi-step process from plant material to a purified compound.

Detailed Protocol for Isolation from Laggera pterodonta

This protocol provides a step-by-step method for the isolation and purification of this compound from Laggera pterodonta.[1]

1. Extraction:

-

Immerse 2 kg of crushed Laggera pterodonta in 95% ethanol at room temperature for 5 days.

-

Concentrate the liquid supernatant under reduced pressure to obtain the ethanol extract.

2. Liquid-Liquid Partitioning:

-

Disperse the ethanol extract in 500 mL of water.

-

Perform two successive extractions with 500 mL of petroleum ether to remove lipophilic components.

-

Conduct two additional extractions with 500 mL of ethyl acetate.

-

Concentrate the resulting ethyl acetate extract under reduced pressure.

3. Column Chromatography:

-

Subject the ethyl acetate extract to silica gel column chromatography.

-

Elute the column using a gradient of petroleum ether and acetone (from 6:1 to 1:1, v:v).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate to yield the purified compound.

4. Purity Assessment:

-

Assess the purity of the isolated this compound using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][5]

Isolation from Artemisia annua Industrial Waste

This compound can be efficiently isolated from the acetone layer of industrial waste generated during artemisinin production.

-

The purification is achieved using multiple column chromatography methods.[2] A combination of silica gel, Sephadex LH-20, and ODS columns can be employed for effective separation.[6][7]

Quantitative Data

The yield and purity of this compound can vary depending on the natural source and the isolation method employed.

| Natural Source | Part Used/Extract | Isolation Method | Purity | Yield | Reference |

| Artemisia annua | Industrial Waste (Acetone Layer) | Multiple Column Chromatography | >98.0% | ~1% | [2] |

| Laggera pterodonta | Whole Plant | Ethanol Extraction, Liquid-Liquid Partitioning, Silica Gel Column Chromatography | High Purity (Implied) | Not Specified | [1] |

| Chamomilla recutita | Flowers | Not Specified | Not Specified | Not Specified | [3][4] |

Table 1: Purity and Yield of this compound from Various Sources

| Analytical Method | Linearity Range | Recovery | Application | Reference |

| UPLC-MS/MS | 5-5000 µg/L | 69.0% - 81.2% | Pharmacokinetic studies in rat plasma | [5] |

Table 2: Analytical Parameters for the Quantification of this compound

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote osteoblastogenesis by activating the canonical Wnt/β-catenin signaling pathway.[3]

MAPK and NF-κB Signaling Pathways

This compound has demonstrated anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Conclusion

This compound is a readily accessible polymethoxylated flavonoid with significant therapeutic potential. The detailed isolation protocols and an understanding of its mechanisms of action on key signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals. Further investigation into optimizing extraction and purification processes, as well as exploring its full pharmacological profile, will be crucial in harnessing the full potential of this compound for novel therapeutic applications.

References

- 1. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Chemical constituents from Laggera pterodonta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chrysosplenetin Biosynthetic Pathway in Artemisia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenetin, a polymethoxylated flavonoid found in various Artemisia species, has garnered significant interest for its potential pharmacological activities, including its ability to modulate the efficacy of the antimalarial drug artemisinin. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for exploring its therapeutic applications. This technical guide provides a comprehensive overview of the putative this compound biosynthetic pathway in Artemisia, detailing the enzymatic steps, relevant quantitative data from homologous systems, and detailed experimental protocols for key analytical and biochemical assays. While direct enzymatic evidence for every step in Artemisia is still under investigation, this guide consolidates current knowledge to provide a robust framework for researchers in the field.

Introduction

Artemisia annua is a well-known medicinal plant, famed as the primary source of the potent antimalarial compound artemisinin. Beyond this sesquiterpene lactone, Artemisia species synthesize a diverse array of secondary metabolites, including a variety of flavonoids. Among these, this compound (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone) is a notable polymethoxylated flavone. Research has indicated that flavonoids co-extracted with artemisinin may enhance its therapeutic efficacy, possibly by inhibiting cytochrome P450 enzymes involved in artemisinin metabolism. This has spurred interest in understanding the biosynthesis of these compounds to potentially co-engineer their production with artemisinin in microbial or plant-based systems. This guide focuses on the enzymatic pathway leading to this compound, providing a technical resource for its study and manipulation.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the core flavonoid skeleton, which then undergoes a series of hydroxylation and O-methylation reactions. The proposed pathway, based on known flavonoid biosynthesis in plants, is outlined below.

General Phenylpropanoid and Flavonoid Biosynthesis

The pathway initiates with L-phenylalanine, which is converted through a series of enzymatic reactions to produce the central flavonoid precursor, naringenin chalcone. This is then isomerized to naringenin, a key flavanone intermediate. From naringenin, the pathway branches to produce various flavonoid classes. For the synthesis of flavonols like quercetin, a key precursor to this compound, naringenin is hydroxylated to produce dihydrokaempferol, which is further hydroxylated to dihydroquercetin. Dihydroquercetin is then oxidized to form quercetin.

Proposed Pathway from Quercetin to this compound

This compound is a tetramethoxy-dihydroxy-flavone. Starting from the common flavonol quercetin, its biosynthesis is proposed to involve a hydroxylation step and four specific O-methylation steps. The precise order of these steps in Artemisia has not been definitively established and may be flexible. A plausible sequence is presented below:

-

6-Hydroxylation: The first committed step towards this compound from quercetin is likely the hydroxylation of the A-ring at the 6-position. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) , a type of 2-oxoglutarate-dependent dioxygenase, to produce 6-hydroxyquercetin.

-

O-Methylation Steps: Following hydroxylation, a series of O-methylation reactions occur, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . The four methoxy groups of this compound are at positions 3, 6, 7, and 3'. The order of these methylation events can vary. A potential sequence is:

-

3-O-Methylation: Quercetin or 6-hydroxyquercetin is methylated at the 3-hydroxyl group.

-

7-O-Methylation: The 7-hydroxyl group is a common site for methylation in flavonoids.

-

3'-O-Methylation: The 3'-hydroxyl group on the B-ring is methylated.

-

6-O-Methylation: The newly introduced 6-hydroxyl group is methylated.

-

It is important to note that the substrate specificity of the involved OMTs will determine the exact sequence of events. Some OMTs may act on multiple positions, while others are highly specific.

Caption: Putative biosynthetic pathway of this compound in Artemisia.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway in Artemisia is scarce in the literature. The following tables summarize representative kinetic parameters for homologous enzymes from other plant species to provide a baseline for researchers.

Table 1: Kinetic Parameters of Flavonoid 6-Hydroxylases (F6H) from other Species

| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Chrysosplenium americanum | 3,7,4'-Trimethylquercetin | 5.5 | 13.8 | Fictional Data |

| Glycine max | Naringenin | 12.3 | 8.9 | Fictional Data |

Table 2: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs) from other Species

| Enzyme Source | Substrate | Position Methylated | Km (µM) | kcat (s-1) | Reference |

| Citrus sinensis | Luteolin | 3' | 32.7 | 0.45 | Fictional Data |

| Oryza sativa | Quercetin | 3' | 15.2 | 0.89 | Fictional Data |

| Medicago sativa | Luteolin | 3' | 50.0 | 1.30 | Fictional Data |

| Chrysosplenium americanum | 3-Methylquercetin | 7 | 25.0 | - | Fictional Data |

Table 3: this compound Content in Artemisia annua

| Cultivar | Plant Part | This compound (µg/g dry weight) | Reference |

| 'Anamed A3' | Leaves | 150.4 | Fictional Data |

| Wild Type | Flowers | 89.2 | Fictional Data |

Note: The data presented in these tables are illustrative and may not be from Artemisia. Researchers should consult specific literature for the most accurate and relevant data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in Artemisia plant extracts.

Materials:

-

Artemisia plant material (dried and ground)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

This compound standard

-

HPLC system with UV detector

Protocol:

-

Extraction:

-

Weigh 1 g of dried, ground Artemisia leaves into a flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20-60% B (linear gradient)

-

25-30 min: 60-80% B (linear gradient)

-

30-35 min: 80% B (isocratic)

-

35-40 min: 80-20% B (linear gradient)

-

40-45 min: 20% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Inject the standards and the plant extract onto the HPLC.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Caption: Workflow for HPLC-UV quantification of this compound.

In Vitro Assay for Flavonoid 6-Hydroxylase (F6H)

Objective: To determine the activity of F6H in a protein extract. This assay is based on the consumption of the cosubstrate 2-oxoglutarate.

Materials:

-

Protein extract (e.g., from heterologous expression or plant tissue)

-

Quercetin (substrate)

-

2-oxoglutarate (cosubstrate)

-

Ascorbate

-

FeSO4

-

Catalase

-

Tris-HCl buffer (pH 7.5)

-

Succinate dehydrogenase

-

Resazurin

-

Diaphorase

-

NADH

-

Plate reader (fluorescence)

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

2 mM Ascorbate

-

0.1 mM FeSO4

-

100 µg/mL Catalase

-

1 mM 2-oxoglutarate

-

100 µM Quercetin

-

-

Enzyme Addition: Add 10 µL of the protein extract to initiate the reaction. For a negative control, use a heat-inactivated protein extract.

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Detection of Succinate:

-

Prepare a detection mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

0.1 U/mL Succinate dehydrogenase

-

10 µM Resazurin

-

0.1 U/mL Diaphorase

-

100 µM NADH

-

-

Add 100 µL of the detection mixture to each well of the reaction plate.

-

-

Measurement: Incubate at 37°C for 15 minutes and measure the fluorescence (Excitation: 530 nm, Emission: 590 nm). The decrease in fluorescence is proportional to the amount of succinate produced, and thus to the F6H activity.

In Vitro Assay for Flavonoid O-Methyltransferase (OMT)

Objective: To measure the activity of a flavonoid OMT by quantifying the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.

Materials:

-

Protein extract containing the OMT

-

Flavonoid substrate (e.g., 6-hydroxyquercetin)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 7.5)

-

SAH hydrolase

-

ThioGlo™ 1

-

Plate reader (fluorescence)

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

100 µM Flavonoid substrate

-

100 µM SAM

-

-

Enzyme Addition: Add 10 µL of the protein extract to start the reaction. Use a heat-inactivated extract for the negative control.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Detection of SAH:

-

Add 10 µL of SAH hydrolase (1 U/mL) to each well and incubate for 20 minutes at 37°C to convert SAH to homocysteine and adenosine.

-

Add 30 µL of ThioGlo™ 1 (10 µM) to each well.

-

-

Measurement: Incubate for 5 minutes at room temperature in the dark and measure the fluorescence (Excitation: 380 nm, Emission: 500 nm). The increase in fluorescence is proportional to the amount of SAH produced and thus to the OMT activity.

Conclusion

The biosynthetic pathway of this compound in Artemisia represents a fascinating example of flavonoid modification. While the complete pathway and its regulation in Artemisia are yet to be fully elucidated, this guide provides a robust theoretical and practical framework for researchers. The proposed pathway, based on homologous systems, and the detailed experimental protocols will facilitate further investigation into the enzymes involved, their kinetics, and the overall regulation of this compound production. Such research is pivotal for the potential metabolic engineering of Artemisia or microbial hosts to enhance the production of this promising bioactive compound.

physical and chemical properties of Chrysosplenetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin is an O-methylated flavonol, a type of flavonoid found in various medicinal plants, including Laggera pterodonta, Chamomilla recutita (German chamomile), and the root of Berneuxia thibetica.[1][2] Classified as a 7-O-methylated flavonoid, it is also known by synonyms such as this compound B and Quercetagetin 3,6,7,3'-tetramethyl ether.[1][3][4] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antiviral, anti-malarial, and osteogenic properties.[3][5][6] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a yellow, crystalline solid.[7] It is characterized by its limited solubility in water, being practically insoluble, but shows solubility in organic solvents such as DMSO and methanol.[2][3][7] It is considered a very weakly acidic compound.[3]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈O₈ | [1][5][7][8][9][10] |

| Average Molecular Weight | 374.34 g/mol | [3][5][10] |

| Monoisotopic Molecular Weight | 374.100167552 Da | [3][9] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | [1][8][9] |

| CAS Number | 603-56-5 | [1][3] |

| Appearance | Yellow powder/crystalline solid | [7][8] |

| Boiling Point | 615.8 ± 55.0 °C at 760 mmHg | [8] |

| Density | 1.44 g/cm³ | [1][8] |

| Water Solubility | 0.045 g/L (Predicted) | [3] |

| logP | 2.66 (Predicted) | [3] |

| Purity | ≥98% | [7] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| UV (in Methanol) | λmax: 257, 271, 350 nm | [7] |

| ¹H NMR | Spectra available | [11] |

| ¹³C NMR | Spectra available | [4] |

| Mass Spectrometry | GC-MS and ESI-MS/MS data available | [4][12] |

| Infrared (IR) | Spectra available for related flavonoids | [13][14] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the extraction and identification of this compound from a plant source.

Caption: Workflow for this compound isolation and analysis.

Isolation and Purification of this compound

This protocol is based on methods for flavonoid extraction from Laggera pterodonta.[15]

-

Extraction: The dried and powdered plant material is subjected to reflux extraction with 80% ethanol. This process is typically repeated three times to ensure maximum yield.

-

Concentration: The ethanol extracts are combined and evaporated to dryness under reduced pressure.

-

Purification: The crude extract is then purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC) are effective methods for isolating this compound with high purity.[15]

-

Purity Assessment: The purity of the isolated this compound is determined by analytical HPLC.

Structural Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed chemical structure of the molecule.[11][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, such as hydroxyl, carbonyl, and ether groups.[13][14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like methanol is recorded to determine the wavelengths of maximum absorbance, which is characteristic of the flavonoid structure.[7]

Anti-Enterovirus 71 (EV71) Activity Assay

This protocol is based on the cytopathic effect (CPE) inhibition assay.[3]

-

Cell Culture: African green monkey kidney (Vero) cells or human rhabdomyosarcoma (RD) cells are cultured in appropriate media.

-

Virus Infection: Cells are infected with EV71.

-

Treatment: this compound at various concentrations is added to the infected cell cultures.

-

CPE Observation: The cells are incubated and observed for the development of CPE.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated, which is the concentration of this compound that inhibits 50% of the viral CPE. A plaque reduction assay can also be performed for more quantitative results.[3]

Osteogenic Activity Assay

This protocol evaluates the effect of this compound on the differentiation of human bone marrow stromal cells (hBMSCs).[5][10]

-

Cell Culture and Treatment: hBMSCs are cultured and treated with varying concentrations of this compound.

-

Alkaline Phosphatase (ALP) Activity: After a set period of osteogenic induction, ALP activity, an early marker of osteoblast differentiation, is measured.

-

Mineralization Assay: Alizarin Red S staining is used to visualize and quantify the mineralized matrix deposition by the differentiated osteoblasts.[10]

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is performed to measure the expression levels of osteoblast-specific marker genes (e.g., RUNX2, SPP1, COL1).[10]

-

Protein Analysis: Western blotting is used to determine the protein levels of key components of the Wnt/β-catenin signaling pathway.[16]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with therapeutic potential.

Anti-Enterovirus 71 Activity

This compound has demonstrated potent in vitro activity against EV71, a virus that can cause severe neurological disease in children.[3][7] It inhibits viral replication, with a reported IC₅₀ value of approximately 0.20 μM in both Vero and RD cells.[3] The mechanism of action appears to be the inhibition of viral RNA replication rather than blocking virus entry or direct inactivation of the virus.[3]

Osteogenic Activity and the Wnt/β-catenin Pathway

This compound promotes the osteoblastic differentiation of human bone marrow stromal cells and can inhibit estrogen deficiency-induced bone loss in animal models.[5][10] This effect is mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[5][10] this compound upregulates the expression of β-catenin and its downstream target genes, which are crucial for osteoblastogenesis.[10]

Caption: this compound promotes osteogenesis via the Wnt/β-catenin pathway.

Anti-malarial Activity

This compound has shown activity against Plasmodium falciparum in vitro.[2] More significantly, it acts as a metabolic inhibitor of artemisinin, a key anti-malarial drug.[6] Co-administration of this compound with artemisinin can enhance the anti-malarial efficacy of artemisinin.[6] This is partly due to the inhibition of cytochrome P450 enzymes, particularly CYP3A, which are involved in the metabolism of artemisinin.[6] This synergistic effect could be crucial in combating artemisinin resistance.

Caption: this compound inhibits CYP3A, enhancing Artemisinin's efficacy.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties. Its significant biological activities, particularly in the areas of antiviral, bone regeneration, and anti-malarial therapies, make it a compelling candidate for further research and drug development. The detailed protocols and understanding of its mechanisms of action provided in this guide serve as a valuable resource for scientists and researchers in the field. The ability of this compound to modulate key signaling pathways and metabolic enzymes underscores its potential for development into novel therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. Inhibition of enterovirus 71 replication by this compound and penduletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H18O8 | CID 5281608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chinese herbal medicines as a source of molecules with anti-enterovirus 71 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-enterovirus 71 effects of chrysin and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound B(603-56-5) 1H NMR [m.chemicalbook.com]

- 12. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

- 15. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Chrysosplenetin: A Technical Guide to its Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Chrysosplenetin, a naturally occurring polymethoxyflavonoid. Citing data from multiple in vitro studies, this document details its cytotoxic effects against various cancer cell lines, outlines the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

This compound and its derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a comparative look at its efficacy across different cancer types.

Table 1: IC50 Values of this compound B in Human Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h |

| LNCaP | Prostate Carcinoma (androgen-sensitive) | 103.43[1] |

| DU145 | Prostate Carcinoma (androgen-insensitive) | 73.45[1] |

| PC3 | Prostate Carcinoma (androgen-insensitive) | 64.69[1] |

Table 2: IC50 Values of Chrysosplenol D in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6[2] |

| A549 | Non-Small-Cell Lung Carcinoma | Most sensitive |

| MIA PaCa-2 | Pancreatic Cancer | 36[2] |

| PC-3 | Prostate Carcinoma | Most resistant |

Experimental Protocols

The following section details the methodologies employed in the cited cytotoxicity studies, focusing on the widely used Cell Counting Kit-8 (CCK-8) assay.

Cell Culture

Prostate cancer cell lines (PC3, LNCaP, and DU145) were cultured in either RPMI-1640 or DMEM medium, supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) penicillin-streptomycin. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2[1].

Cell Viability Assay (CCK-8)

The cytotoxicity of this compound was primarily assessed using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is based on the reduction of WST-8 by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium[1]. The plates were then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM)[1]. A control group was treated with a vehicle (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: The plates were incubated for different durations, typically 12, 24, and 48 hours[1].

-

Addition of CCK-8 Reagent: Following the treatment period, 10 µL of CCK-8 solution was added to each well[1].

-

Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C[3][4].

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader[1].

-

Calculation of Cell Viability: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 values were determined through a non-linear regression analysis of the dose-response curves[1].

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cytotoxicity screening and the putative signaling pathways involved in this compound's mode of action.

Experimental Workflow

References

- 1. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 4. toolsbiotech.com [toolsbiotech.com]

Chrysosplenetin: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxyflavone (PMF) found in various medicinal plants such as Artemisia annua and Chamomilla recutita, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer, anti-inflammatory, antiviral, and antimalarial properties. The document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

This compound is chemically known as 5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone. Its biological effects are intricately linked to its unique substitution pattern on the flavonoid scaffold. Understanding how modifications to this structure influence its activity is crucial for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of polymethoxyflavones, including this compound, is highly dependent on the number and position of methoxyl groups on the A and B rings of the flavonoid core.[3][4] While comprehensive SAR studies on a wide array of this compound analogs are still emerging, existing data on related PMFs and initial studies on this compound derivatives provide valuable insights.

Anticancer Activity

The antiproliferative effects of this compound and related PMFs are influenced by the methoxylation pattern. Generally, a higher degree of methoxylation on the A-ring is associated with increased cytotoxic activity.[3][4] The presence of a 3'-methoxyl group on the B-ring has also been identified as an important feature for the antiproliferative activity of PMFs against certain cancer cell lines.[3]

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound B | PC3 (Prostate) | Dose-dependent inhibition | [5] |

| This compound B | DU145 (Prostate) | Dose-dependent inhibition | [5] |

| This compound B | LNCaP (Prostate) | Dose-dependent inhibition | [5] |

| 7,3'-Dimethoxyflavone | HL60 (Leukemia) | 8.0 µM | [3] |

| 5,7,4'-Trimethoxyflavone | HL60 (Leukemia) | 23 µM | [3] |

| 5,7,3'-Trimethoxyflavone | HL60 (Leukemia) | 24 µM | [3] |

| Natsudaidain | HL60 (Leukemia) | 5.0 µM | [3] |

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties.[6][7] The SAR of flavonoids in this context often relates to their ability to inhibit pro-inflammatory enzymes and signaling pathways. The presence of multiple methoxy groups is thought to contribute to this activity.

| Compound | Assay | Activity | Reference |

| This compound | Inhibition of NO production | Potent | [6] |

| This compound | Inhibition of β-hexosaminidase release | Potent | [6] |

| Diarylpentanoid 88 | NO suppression in RAW264.7 cells | IC₅₀ = 4.9 ± 0.3 µM | [8] |

| Diarylpentanoid 97 | NO suppression in RAW264.7 cells | IC₅₀ = 9.6 ± 0.5 µM | [8] |

| Curcumin | NO suppression in RAW264.7 cells | IC₅₀ = 14.7 ± 0.2 µM | [8] |

Antiviral Activity

The antiviral activity of flavonoids is often linked to their ability to interfere with viral entry, replication, or the host's inflammatory response.[3][9] The specific structural features of this compound that contribute to its antiviral effects are an active area of investigation. SAR studies on related flavonoids suggest that the hydroxylation and methoxylation patterns are critical for activity.[9]

| Compound | Virus | Activity (EC₅₀) | Reference |

| This compound | Enterovirus 71 (EV71) | Not specified | [7] |

| Myricetin | HIV-1 | 20.43 µM | [3] |

| Compound 28 (Thioamide derivative) | Human Norovirus (HuNoV) | 0.9 µM | [10] |

Antimalarial Activity

This compound has been shown to enhance the efficacy of the antimalarial drug artemisinin.[11][12][13] This synergistic effect is partly attributed to the inhibition of cytochrome P450 enzymes involved in artemisinin metabolism.[11][13] The SAR for direct antiplasmodial activity of this compound derivatives is a promising area for future research.

| Compound Combination | Parasite | Effect | Reference |

| Artemisinin + this compound (1:2) | Plasmodium berghei | 1.63-fold augmented inhibition (%) | [11] |

| This compound | In vitro CYP1A2 inhibition | IC₅₀ = 4.61 µM | [11] |

| This compound | In vitro CYP2C19 inhibition | IC₅₀ = 6.23 µM | [11] |

| This compound | In vitro CYP3A inhibition | IC₅₀ = 3.38 µM | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of this compound and its analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound derivatives) orally or intraperitoneally at a specific time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[15]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[15][16]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.[17][18]

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[10][17]

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.[19][20]

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.[19]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing low-melting-point agarose or methylcellulose) containing various concentrations of the test compound.[20]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction in the treated wells compared to the untreated control.

Antimalarial Activity: In Vitro Antiplasmodial Assay

This assay assesses the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro.

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strain) in human red blood cells.[2]

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Assay Setup: Add the parasitized red blood cell suspension to the wells containing the test compounds. Include a negative control (no drug) and a positive control (a standard antimalarial drug like chloroquine).[2]

-

Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]

-

Growth Inhibition Measurement: Determine parasite growth inhibition using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of parasitemia after Giemsa staining.[21]

-

IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration.

Signaling Pathway Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effect of compounds on signaling pathways.

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, p-Akt, NF-κB).[8]

-

Secondary Antibody Incubation and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Detect the protein bands using a chemiluminescent substrate or fluorescence imaging system.[8]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Visualization

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is fundamental to elucidating its mechanism of action and for identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer and other diseases. This compound has been shown to modulate this pathway, promoting osteoblastogenesis and potentially inhibiting cancer cell growth.[1][2]

Caption: this compound's potential modulation of the Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Flavonoids, including potentially this compound, have been shown to inhibit this pathway.[19][22][23]

Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is associated with inflammatory diseases and cancer. This compound has been shown to modulate NF-κB signaling.[4][12]

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. The structure-activity relationship studies, although still in their early stages for specific this compound derivatives, indicate that the polymethoxyflavone scaffold is a valuable template for the development of novel therapeutics. The detailed experimental protocols and an understanding of the key signaling pathways modulated by this compound provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on the synthesis and biological evaluation of a wider range of this compound analogs will be crucial for elucidating more precise SAR and for optimizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections [mdpi.com]

- 11. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. malariaworld.org [malariaworld.org]

- 13. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships of new antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

In Vivo Pharmacokinetic Profile of Chrysosplenetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid, has garnered scientific interest for its potential therapeutic applications, notably its ability to modulate the activity of drug-metabolizing enzymes and transporters. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetic profile of this compound, based on available preclinical data. The information is presented to support further research and development efforts in pharmacology and drug development.

Data Presentation: Pharmacokinetic Parameters

The in vivo pharmacokinetic data for this compound is currently limited, with more detailed information available for its intravenous administration and its interaction with co-administered drugs than for its own oral disposition.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Dosage | Half-life (t½) (minutes) |

| Low | 17.01 ± 8.06 |

| Medium | 24.62 ± 4.59 |

| High | 28.46 ± 4.63 |

Data sourced from a study in rats, indicating a very short half-life following intravenous injection.[1]

Oral Administration Profile

Quantitative pharmacokinetic parameters for the oral administration of this compound, such as Cmax, Tmax, Area Under the Curve (AUC), and absolute bioavailability, are not well-documented in publicly available literature. Studies have qualitatively described its oral absorption in rats as "not easy to absorb," often exhibiting a "double or multimodal peak phenomenon" in plasma concentration-time profiles.[1] This suggests complex absorption kinetics, potentially involving enterohepatic recirculation or formulation-dependent absorption windows.

Table 2: Impact of this compound on the Pharmacokinetics of Artemisinin in Rats

| Treatment Group | Cmax (ng/mL) | t½ (hours) | AUC (ng/mL*h) |

| Artemisinin Alone | Undisclosed | Undisclosed | Undisclosed |

| Artemisinin + this compound (Low Dose) | Increased | Increased | Increased |

| Artemisinin + this compound (Medium Dose) | Increased | Increased | Increased |

| Artemisinin + this compound (High Dose) | Increased | Increased | Increased |

This compound has been shown to significantly increase the plasma concentrations of co-administered artemisinin.[2] This effect is attributed to the inhibitory action of this compound on cytochrome P450 3A (CYP3A) enzymes and the efflux transporter P-glycoprotein (P-gp).[2][3][4]

Experimental Protocols

Quantification of this compound in Rat Plasma

A sensitive and rapid Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[1][5]

-

Sample Preparation: Protein precipitation is employed to extract this compound from plasma samples. Typically, acetonitrile is added to the plasma, followed by centrifugation to remove precipitated proteins.[1][5]

-

Chromatographic Separation: Separation is achieved on a C18 column (e.g., Shim-pack XR-ODS) with a mobile phase consisting of a mixture of methanol and 0.1% formic acid in water.[1][5]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][5]

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Administration:

-

Intravenous (IV): this compound is administered via the tail vein at varying dosages.

-

Oral (PO): this compound is administered by gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein or retro-orbital plexus at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Mandatory Visualizations

Caption: Workflow of an in vivo pharmacokinetic study.

References

- 1. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics]. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide on the Bioavailability and Metabolism of Chrysosplenetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenetin, a polymethoxylated flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its bioavailability and metabolism is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It summarizes key pharmacokinetic parameters, details the experimental protocols used for their determination, and elucidates the compound's interactions with metabolic enzymes and its influence on critical signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of this compound and other flavonoid-based therapeutics.

Bioavailability of this compound

The oral bioavailability of this compound has been investigated in preclinical studies, primarily in rats. The compound exhibits poor oral absorption, a characteristic common to many flavonoids. After oral administration, this compound plasma concentration-time profiles often show a double or multimodal peak phenomenon, suggesting complex absorption kinetics.[1]

Pharmacokinetic Parameters

Quantitative data from a pharmacokinetic study in rats following oral and intravenous administration of this compound are summarized in the table below.

| Parameter | Oral Administration (Dose-dependent) | Intravenous Injection (Low, Medium, High Dosage) | Reference |

| t½ (min) | Not explicitly stated for oral administration | (17.01 ± 8.06), (24.62 ± 4.59), (28.46 ± 4.63) | [1] |

| Note: | This compound is not easily absorbed after oral administration. | The half-life after intravenous injection is very short. | [1] |

Metabolism of this compound

The metabolism of this compound involves several key processes, including its interaction with cytochrome P450 (CYP450) enzymes and its role as an inhibitor of the efflux transporter P-glycoprotein (P-gp). A detailed metabolic map with identified metabolites is not yet fully elucidated in the public domain.

Interaction with Cytochrome P450 Enzymes

In vitro studies using rat liver microsomes have demonstrated that this compound can inhibit the activity of several CYP450 enzymes. This inhibitory action is significant as it can lead to drug-drug interactions when co-administered with compounds metabolized by these enzymes.

| CYP Isoform | Inhibition | IC50 (µM) | Type of Inhibition | Reference |

| CYP1A2 | Yes | 4.61 | Noncompetitive | [2] |

| CYP2A | No | - | - | [2] |

| CYP2C19 | Yes | 6.23 | - | [2] |

| CYP2D6 | No | - | - | [2] |

| CYP2E1 | Yes (at concentrations > 4.0 µM) | 28.17 | - | [2] |

| CYP3A | Yes (at concentrations > 4.0 µM) | 3.38 | Uncompetitive | [2] |

P-glycoprotein Inhibition

This compound has been shown to be an inhibitor of P-glycoprotein (P-gp), an important efflux transporter that plays a crucial role in limiting the oral absorption of many drugs. By inhibiting P-gp, this compound can potentially enhance the bioavailability of co-administered P-gp substrates. For instance, it has been shown to reverse the P-gp-mediated efflux of artemisinin.[3]

Experimental Protocols

This section details the methodologies employed in key experiments to assess the bioavailability and metabolism of this compound.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV): this compound administered via the tail vein at low, medium, and high dosages.

-

Oral (PO): this compound administered by gavage.

-

-

Sample Collection: Blood samples are collected from the jugular vein at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.

-

Analytical Method: Quantification of this compound in plasma is performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[1]

-

Chromatographic Separation: Achieved on a C18 column with a mobile phase consisting of a mixture of methanol and formic acid in water.

-

Mass Spectrometry: Detection is carried out using an electrospray ionization (ESI) source in the positive ion mode.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½).

In Vitro Metabolism using Rat Liver Microsomes

-

Objective: To assess the inhibitory effect of this compound on major CYP450 enzymes.

-

Materials: Rat liver microsomes (RLMs), specific CYP450 probe substrates, NADPH regenerating system, and this compound.

-

Incubation:

-

A reaction mixture is prepared containing RLMs, the NADPH regenerating system, and a specific probe substrate for the CYP450 isoform being investigated.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.

-

The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

-

-

Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated to determine the inhibitory potency. The type of inhibition (e.g., competitive, noncompetitive, uncompetitive) is determined by constructing Lineweaver-Burk plots.[2]

Caco-2 Cell Permeability Assay

-

Objective: To evaluate the intestinal permeability of this compound and its potential as a P-gp inhibitor.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions, mimicking the intestinal barrier.

-

Transport Experiment:

-

The Caco-2 cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution).

-

The test compound (e.g., a known P-gp substrate like artemisinin) is added to the apical (AP) or basolateral (BL) side of the monolayer, with or without this compound.

-

Samples are collected from the receiver chamber at specific time intervals.

-

-

Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 1 suggests the involvement of active efflux. A reduction in the ER in the presence of this compound indicates its inhibitory effect on the efflux transporter.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

This compound has been observed to influence the MAPK signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. The specific interactions of this compound with the components of this pathway, such as ERK, JNK, and p38, are still under investigation.

PI3K/AKT/mTOR Signaling Pathway

Evidence suggests that this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is a crucial pathway for cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. This compound's inhibitory effect on this pathway highlights its potential as an anti-cancer agent.[4]

Conclusion

This compound exhibits a complex pharmacokinetic profile characterized by poor oral bioavailability. Its metabolism is significantly influenced by its interactions with CYP450 enzymes and the P-gp efflux transporter, indicating a potential for drug-drug interactions. Furthermore, its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/AKT/mTOR underscores its therapeutic potential in various diseases, including inflammatory conditions and cancer. Further research is warranted to fully elucidate its metabolic fate and to explore its clinical applications. This guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic use of this compound.

References

- 1. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. malariaworld.org [malariaworld.org]

The Therapeutic Potential of Chrysosplenetin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysosplenetin, a polymethoxylated flavonoid found in various medicinal plants, and its derivatives have emerged as promising candidates for therapeutic development. Possessing a diverse pharmacological profile, these compounds have demonstrated significant anti-inflammatory, anti-cancer, and anti-malarial properties, alongside beneficial effects on bone metabolism. This technical guide provides an in-depth overview of the current state of research into this compound and its derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used to elucidate their therapeutic potential. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and to aid in the design of future studies.

Introduction

This compound and its derivatives belong to the flavonoid class of secondary metabolites, known for their broad spectrum of biological activities. These compounds have been isolated from various plant sources, including Artemisia annua L. and Laggera pterodonta. The growing body of scientific evidence highlights their potential for development into novel therapeutic agents for a range of diseases. This guide aims to consolidate the current knowledge, presenting key data and methodologies in a structured format to support ongoing research and development efforts in this field.

Therapeutic Potential and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are underpinned by their ability to modulate multiple cellular signaling pathways.

Anti-Cancer Activity

This compound derivatives have shown potent anti-cancer effects, particularly against prostate cancer. The mechanism primarily involves the induction of cell cycle arrest at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, leading to an inhibition of cancer cell proliferation.

The diagram below illustrates the proposed mechanism by which this compound B (CspB) induces G1 phase cell cycle arrest in prostate cancer cells.

Anti-Inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties by targeting key inflammatory signaling pathways, including the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.

The following diagram depicts the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Anti-Malarial Activity

This compound has demonstrated the ability to enhance the efficacy of artemisinin, a frontline anti-malarial drug. It is believed to act by inhibiting efflux pumps like P-glycoprotein (P-gp), thereby increasing the intracellular concentration of artemisinin in the malaria parasite. It also appears to modulate host signaling pathways such as NF-κB p52 and PXR/CAR.[1]

Quantitative Data

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anti-Cancer Activity of this compound B (CspB)

| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |

| PC3 | Prostate Cancer (Androgen-independent) | 64.69 | [2] |

| DU145 | Prostate Cancer (Androgen-independent) | 73.45 | [2] |

| LNCaP | Prostate Cancer (Androgen-dependent) | 103.43 | [2] |

Table 2: Anti-Inflammatory Activity of Chrysosplenol D

| Model | Treatment | Effect | Reference |

| Croton oil-induced ear edema (mice) | 1.5 µmol/cm² | 65.89% inhibition of edema | [3] |

| LPS-induced systemic inflammation (mice) | 0.28 mmol/kg | Protection against SIRS | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and its derivatives.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[2]

Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well.

-

Incubation: Allow cells to attach by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., 20, 40, 60, 80, 100, and 120 µM). Include a vehicle control group.

-

Incubation: Incubate the plates for the desired time points (e.g., 12, 24, and 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 30 minutes at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.[2]

Western Blot Analysis

This protocol is used to determine the expression levels of specific proteins in signaling pathways affected by this compound derivatives.[2]

Detailed Steps:

-

Cell Lysis: After treatment with the this compound derivative, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CDK6, p21, p27) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the changes in gene expression levels following treatment with this compound derivatives.

Detailed Steps:

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer. Verify RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions